molecular formula C12H10FN5 B2661648 1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1272886-38-0

1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2661648
CAS No.: 1272886-38-0
M. Wt: 243.245
InChI Key: JEVXRSGJUHRCBV-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1272886-38-0) is a pyrazolo[3,4-d]pyrimidine derivative of significant interest in medicinal chemistry and oncology research. This scaffold is recognized for its structural similarity to purine bases, which allows it to interact with a variety of enzymatic targets . The compound features a 3-fluorobenzyl group at the 1-position of the heterocyclic core, a modification that can influence its physicochemical properties and biological activity. Pyrazolo[3,4-d]pyrimidine cores have demonstrated substantial potential as kinase inhibitors and anticancer agents in scientific literature. Research on structurally related compounds has shown promising inhibitory activity against specific cancer cell lines; for instance, some analogues have exhibited potent effects on the MCF-7 human breast adenocarcinoma cell line . The primary value of this chemical class lies in its ability to serve as a versatile scaffold for the development of targeted molecular therapies, which are a key focus in modern anticancer drug discovery . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN5/c13-9-3-1-2-8(4-9)6-18-12-10(5-17-18)11(14)15-7-16-12/h1-5,7H,6H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVXRSGJUHRCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C3=NC=NC(=C3C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272886-38-0
Record name 1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-fluorobenzylamine with a pyrazolo[3,4-d]pyrimidine precursor in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is as an inhibitor of specific kinases involved in cancer progression. Research has demonstrated that compounds within this class can inhibit ACK1 (activated Cdc42-associated kinase 1), which plays a crucial role in tumorigenesis. For instance, AIM-100, a closely related compound, has shown potent inhibition of ACK1 with an IC50 value of 2 nM in vitro. This inhibition leads to reduced phosphorylation of AKT and other downstream signaling pathways critical for cancer cell survival and proliferation .

Cancer Treatment

The compound's ability to inhibit kinases makes it a candidate for developing treatments for various cancers. Studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives can enhance the sensitivity of cancer cells to ionizing radiation and other chemotherapeutic agents. For example, SI388 significantly inhibits Src kinase activity, affecting cell viability and tumor growth in experimental models .

Case Study 1: Inhibition of ACK1 in Pancreatic Cancer

In a study focusing on pancreatic cancer cells, this compound was evaluated for its ability to inhibit ACK1 and subsequently reduce cell proliferation. The results indicated that treatment with the compound led to decreased cell viability and induced apoptosis in a dose-dependent manner. This suggests that targeting ACK1 could be a viable strategy for treating pancreatic cancer .

Case Study 2: Enhancing Sensitivity to Radiation Therapy

Another study investigated the effects of this compound on enhancing the effectiveness of radiation therapy in tumor-bearing mice. The compound was administered prior to radiation exposure, resulting in significantly reduced tumor sizes compared to controls. This highlights its potential as an adjuvant therapy alongside conventional treatments .

Data Table: Summary of Biological Activities

Activity TypeCompound NameIC50 Value (nM)Reference
ACK1 InhibitionThis compound2
Src Kinase InhibitionSI388Not specified
Cancer Cell ViabilityAIM-10020
Radiation SensitivityThis compoundNot specified

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The fluorophenyl group enhances the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key structural analogs, their substituents, and biological activities:

Compound Name (or Identifier) Substituent at N1 Position Molecular Weight (g/mol) Key Biological Activity Source
Target Compound 3-Fluorophenylmethyl 243.25 (calculated) Not explicitly reported in evidence -
1NA-PP1 1-Naphthyl ~385.43 Selective inhibition of AS PKC
2MB-PP1 2-Methylbenzyl ~327.41 Selective inhibition of AS PKC
3BrB-PP1 3-Bromophenylmethyl ~401.28 Kinase inhibition (e.g., Pck1as2)
PP2 4-Chlorophenyl ~284.73 Src family kinase (SFK) inhibition
3-(6-Ethoxynaphthalen-2-yl) analog (17g) Azetidin-3-ylmethyl ~449.52 PfCDPK4 inhibition (antimalarial)
NM-PP1 1-Naphthalenylmethyl ~383.46 CRK9 kinase inhibition

Key Observations:

  • Bulkiness and Selectivity: Bulky substituents like 1-naphthyl (1NA-PP1) or azetidinyl (17g) enhance selectivity for specific kinase mutants (e.g., AS PKC or PfCDPK4) by fitting into hydrophobic pockets .
  • Electron-Withdrawing Groups: The 3-fluorophenylmethyl group in the target compound may improve metabolic stability compared to bromine (3BrB-PP1) or chlorine (PP2) due to fluorine’s electronegativity and small size .
  • Hybrid Structures: Compounds like 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () merge pyrazolo-pyrimidine with thieno-pyrimidine, broadening activity but increasing molecular weight (~352.38 g/mol) .

Pharmacological and Physicochemical Considerations

  • Lipophilicity: The 3-fluorophenylmethyl group likely confers moderate logP (~2.5–3.0), balancing membrane permeability and solubility compared to more hydrophobic analogs (e.g., 1NA-PP1, logP ~4.2) .
  • Metabolic Stability: Fluorine’s resistance to oxidative metabolism may extend half-life compared to chlorinated or brominated derivatives .

Biological Activity

1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolopyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in oncology and as enzyme inhibitors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H11FN4
  • Molecular Weight : 230.24 g/mol

Research indicates that pyrazolopyrimidine derivatives, including this compound, primarily act as inhibitors of various kinases and phosphodiesterases. These actions can lead to:

  • Inhibition of Tumor Growth : Studies have shown that compounds with a similar scaffold can inhibit the proliferation of cancer cells such as multiple myeloma and pancreatic ductal adenocarcinoma by targeting specific signaling pathways related to tumor progression .
  • Selective Target Engagement : The compound has been reported to induce apoptosis in cancer cells by downregulating prenylation processes critical for oncogenic signaling .

Antitumor Activity

In preclinical studies, compounds related to this compound demonstrated significant antitumor activity:

Study Cancer Type Mechanism Outcome
Multiple MyelomaInhibition of hGGPPSReduced tumor growth in xenograft models
Pancreatic CancerInduction of apoptosisSignificant reduction in tumor size

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties, including metabolic stability and minimal inhibition of key CYP450 enzymes, which are crucial for drug metabolism . This suggests a lower risk of drug-drug interactions.

Case Studies

A notable case study involved the evaluation of a series of pyrazolopyrimidine analogs, including this compound. These studies focused on:

  • In Vitro Efficacy : Assessment of cell viability and proliferation in various cancer cell lines.
  • In Vivo Models : Use of xenograft models to evaluate the efficacy in reducing tumor burden.

Results indicated that these compounds effectively inhibited tumor growth while maintaining a favorable safety profile .

Q & A

Q. What are best practices for SAR analysis in this compound series?

  • Methodological Answer : Systematically vary substituents at the 1- and 3-positions. For instance:
  • 1-position : Bulky groups (e.g., tert-butyl) enhance kinase selectivity .
  • 3-position : Fluorophenyl improves cellular permeability vs. naphthyl .
  • Quantify effects using IC₅₀ ratios and ClogP calculations to balance potency and solubility.

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